Lappaol C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lappaol C is a sesquilignan, a type of lignan, which is a class of secondary metabolites found in plantsThis compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lappaol C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves the extraction of the seeds of Arctium lappa using solvents such as ethanol or methanol. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily obtained through extraction from natural sources. The process involves large-scale extraction and purification techniques similar to those used in laboratory settings .

Analyse Des Réactions Chimiques

Types of Reactions: Lappaol C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

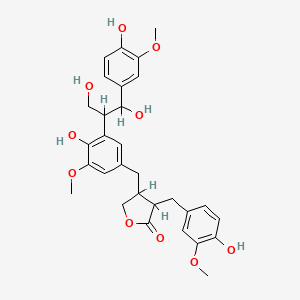

Lappaol C is characterized by its chemical formula C30H34O10 and is part of a broader group of lignans known for their bioactive properties. Research indicates that this compound induces apoptosis in various cancer cell lines by decreasing tumor tolerance to glucose starvation, demonstrating potential as an anticancer agent .

Mechanisms of Action:

- Induction of Apoptosis: this compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Synergistic Effects with Chemotherapeutics: In studies involving multidrug-resistant (MDR) cancer cell lines, this compound has shown synergistic effects when combined with doxorubicin, enhancing the drug's efficacy .

Anticancer Properties

This compound has been studied for its effects on various types of cancer:

- Prostate Cancer: It has been reported to inhibit the growth of NCaP prostate cancer cells at concentrations as low as 8 µg/ml .

- Multidrug Resistance Reversal: In MDR cancer cell lines such as CaCo2 and CEM/ADR 5000, this compound exhibited the ability to enhance the retention of chemotherapeutic agents, suggesting it may help overcome drug resistance .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. The compound may inhibit pathways associated with inflammatory responses, contributing to its therapeutic profile .

Antioxidant Activity

The antioxidant capabilities of this compound have been explored, revealing its potential to scavenge free radicals and reduce oxidative stress in cells. This property is pivotal in preventing cellular damage linked to aging and various diseases .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

Lappaol C exerts its effects through various molecular targets and pathways. It has been shown to:

Induce Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1 and G2 phases, which is associated with the regulation of cyclin-dependent kinases and cyclins.

Activate Apoptosis: It can trigger apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Inhibit Inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Comparaison Avec Des Composés Similaires

Lappaol A: Another sesquilignan with similar anticancer properties.

Lappaol D: Known for its antioxidant and anti-inflammatory activities.

Lappaol F: Exhibits strong anticancer effects and is structurally similar to Lappaol C.

This compound stands out due to its potent anticancer activity and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development.

Activité Biologique

Lappaol C, a bioactive compound derived from the seeds of Arctium lappa (commonly known as burdock), has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer effects, as well as its metabolic profile.

Chemical Structure and Properties

This compound is classified as a lignan, a type of polyphenolic compound. It exhibits a complex chemical structure that contributes to its biological activities. The stereochemistry of lignans, including this compound, is significant in determining their efficacy and mode of action in biological systems .

Biological Activities

1. Antioxidant Activity

This compound has demonstrated strong antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. A study on the metabolic profile of Arctium lappa showed that extracts containing this compound exhibited significant total phenolic content and antioxidant activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A study reported that phenolic constituents from Arctium lappa seeds, including this compound, exhibited notable anti-austeric activity, suggesting a role in reducing inflammation .

3. Anticancer Properties

This compound has shown promise in cancer research, particularly regarding prostate cancer. Methanolic extracts from Arctium lappa seeds containing this compound were found to inhibit the proliferation of prostate cancer cell lines effectively . The mechanism behind this effect may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

- Study on Prostate Cancer : A significant study found that extracts rich in this compound inhibited the growth of prostate cancer cells by inducing apoptosis and altering cell cycle dynamics .

- Antioxidant Study : In another investigation, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays, revealing its effectiveness in neutralizing free radicals .

- Anti-inflammatory Mechanism : A recent review highlighted the mechanisms through which this compound exerts anti-inflammatory effects, noting its ability to downregulate NF-κB signaling pathways .

Data Table: Biological Activities of this compound

Propriétés

Numéro CAS |

64855-00-1 |

|---|---|

Formule moléculaire |

C30H34O10 |

Poids moléculaire |

554.6 g/mol |

Nom IUPAC |

(3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3/t19-,20+,22?,28?/m0/s1 |

Clé InChI |

BWOAMGHNXHLWMX-BAOMQRJLSA-N |

SMILES |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC |

SMILES isomérique |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)C[C@H]3COC(=O)[C@@H]3CC4=CC(=C(C=C4)O)OC |

SMILES canonique |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC |

Key on ui other cas no. |

64855-00-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.